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molecular formula C4H6N2O B044965 5-Amino-3-methylisoxazole CAS No. 14678-02-5

5-Amino-3-methylisoxazole

Cat. No. B044965
M. Wt: 98.1 g/mol
InChI Key: FNXYWHTZDAVRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088761B2

Procedure details

To a solution of 5-amino-3-methylisoxazole (0.165 g, 1.67 mmol) in anhydrous toluene (6.5 ml) and anhydrous pyridine (0.18 ml, 2.0 mmol) cooled in an ice/water bath (T=˜10° C.) was slowly added bromoacetyl bromide (0.402 g, 2.0 mmol). The reaction mixture was stirred for 1.5 h under argon, then poured into water (20 ml), and extracted with ethyl acetate (2×40 ml). The combined organics were washed with water (30 ml), brine (30 ml), dried (Na2SO4), and concentrated in vacuo. The residue was triturated with diethyl ether, the precipitate was removed by filtration, and the filtrate was concentrated in vacuo to afford the title compound as a white solid (0.200 g, 55%); 1H-NMR (500 MHz, DMSO-d6) 2.18 (s, 3H, CH3), 4.08 (s, 2H, CH2Br), 6.15 (s, 1H, isoxazole C—H), 11.94 (s, 1H, CONH);
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0.402 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:6][N:5]=[C:4]([CH3:7])[CH:3]=1.N1C=CC=CC=1.[Br:14][CH2:15][C:16](Br)=[O:17].O>C1(C)C=CC=CC=1>[Br:14][CH2:15][C:16]([NH:1][C:2]1[O:6][N:5]=[C:4]([CH3:7])[CH:3]=1)=[O:17]

Inputs

Step One
Name
Quantity
0.165 g
Type
reactant
Smiles
NC1=CC(=NO1)C
Name
Quantity
0.18 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.402 g
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×40 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (30 ml), brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC(=O)NC1=CC(=NO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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